molecular formula C16H13N3 B11864118 2,2'-(Azanediylbis(methylene))dibenzonitrile

2,2'-(Azanediylbis(methylene))dibenzonitrile

Cat. No.: B11864118
M. Wt: 247.29 g/mol
InChI Key: PPKRXBMOVMVBIW-UHFFFAOYSA-N
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Description

2,2’-(Azanediylbis(methylene))dibenzonitrile: is an organic compound with the molecular formula C16H13N3 . It is characterized by the presence of two benzonitrile groups connected by an azanediylbis(methylene) linker. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Azanediylbis(methylene))dibenzonitrile typically involves the reaction of benzonitrile derivatives with a suitable azanediylbis(methylene) precursor. One common method involves the use of N,N-dimethylacetamide as a solvent and ethanol as a co-solvent. The reaction mixture is heated at elevated temperatures (around 363 K) for a specific duration (e.g., two days) to yield the desired product .

Industrial Production Methods

Industrial production methods for 2,2’-(Azanediylbis(methylene))dibenzonitrile are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Azanediylbis(methylene))dibenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The benzonitrile groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are often used.

    Substitution: Substitution reactions may involve reagents like or .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction can produce amines . Substitution reactions can lead to a variety of substituted benzonitrile derivatives.

Scientific Research Applications

2,2’-(Azanediylbis(methylene))dibenzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-(Azanediylbis(methylene))dibenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrile groups can participate in various chemical reactions, leading to the formation of new compounds with distinct biological or chemical activities. The azanediylbis(methylene) linker provides structural flexibility, allowing the compound to interact with different targets effectively .

Comparison with Similar Compounds

Similar Compounds

    4,4’-(Azanediylbis(methylene))dibenzoic acid: This compound has a similar structure but contains carboxylic acid groups instead of nitrile groups.

    2,2’-(Azanediylbis(methylene))diphenol: This compound features hydroxyl groups instead of nitrile groups.

Uniqueness

2,2’-(Azanediylbis(methylene))dibenzonitrile is unique due to its combination of benzonitrile groups and the azanediylbis(methylene) linker. This structure imparts specific chemical properties and reactivity, making it valuable for various scientific applications.

Properties

IUPAC Name

2-[[(2-cyanophenyl)methylamino]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c17-9-13-5-1-3-7-15(13)11-19-12-16-8-4-2-6-14(16)10-18/h1-8,19H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKRXBMOVMVBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC=CC=C2C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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